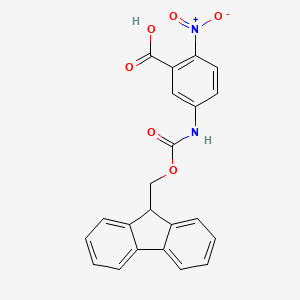

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is a compound that contains a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

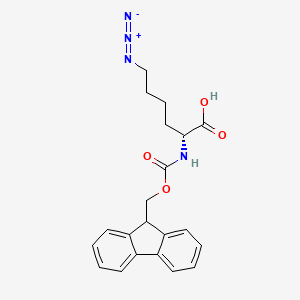

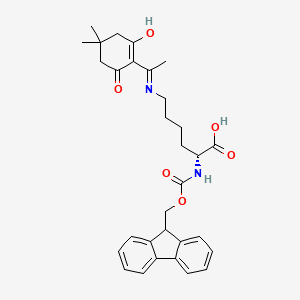

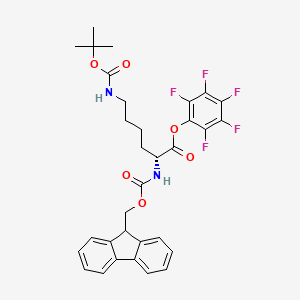

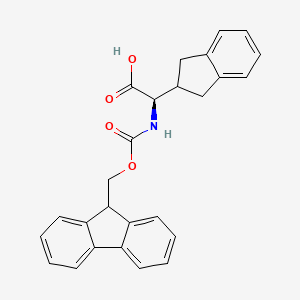

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a carbamate, which is frequently used as a protecting group for amines .

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the Fmoc group . The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed-phase HPLC .

Aplicaciones Científicas De Investigación

Analytical Method Development

Research on nitisinone, a compound related to nitrobenzoic acid derivatives, emphasizes the use of advanced analytical techniques like LC-MS/MS to study degradation processes, stability, and identify degradation products under various conditions. Such studies are crucial for understanding the chemical properties and potential applications of compounds like 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid in pharmaceuticals, indicating the importance of analytical method development in assessing the stability and degradation pathways of synthetic compounds (Barchańska et al., 2019).

Pharmacological Applications

Gallic acid, another phenolic compound, has been extensively studied for its anti-inflammatory properties. Although not the same, the research methodologies and insights into the pharmacological activities and mechanisms of gallic acid can offer a foundation for investigating similar compounds, including nitrobenzoic acid derivatives, for their potential in treating inflammation-related diseases (Bai et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, also known as Fmoc-amino acid, is the amino group of amino acids . The Fmoc group is used as a protecting group for the amino group during peptide synthesis .

Mode of Action

The Fmoc group interacts with its target by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process. The Fmoc group is base-labile , meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group when desired, enabling the continuation of the peptide synthesis process .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .

Pharmacokinetics

The fmoc group is known to be stable under acidic conditions and can be removed under basic conditions . This suggests that the bioavailability of Fmoc-amino acids could be influenced by the pH of the environment.

Direcciones Futuras

The Fmoc strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation . Thanks to the constant development and improvement in reagents and strategies for the different steps, the future directions of this compound and its derivatives are promising .

Propiedades

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLLUZHKDVNVCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.